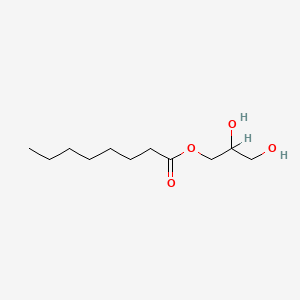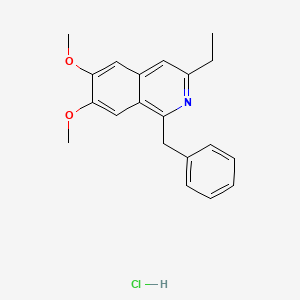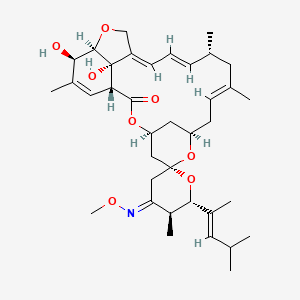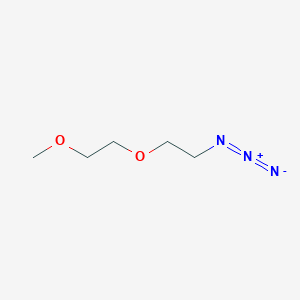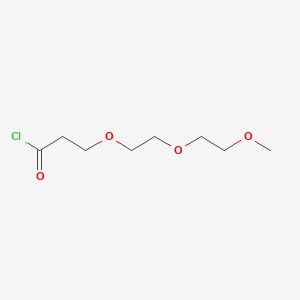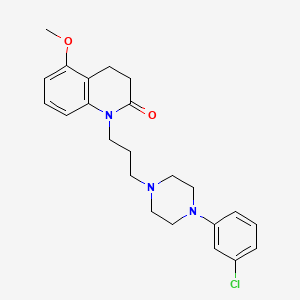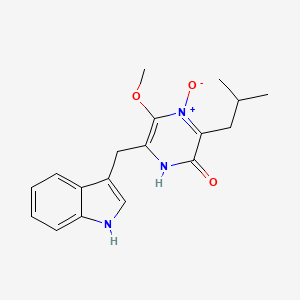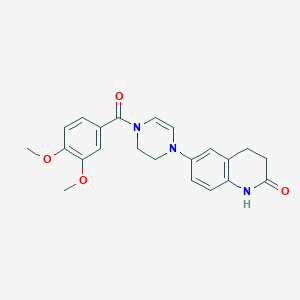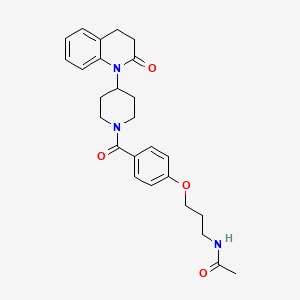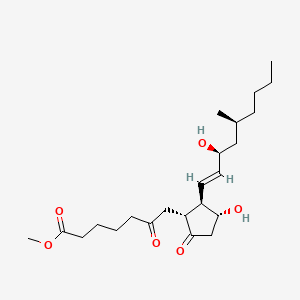
Ornoprostil
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ornoprostil tiene varias aplicaciones de investigación científica, particularmente en los campos de la medicina y la biología. Se ha estudiado por sus efectos sobre el vaciado gástrico y la liberación de polipéptido pancreático después de la ingestión de una comida sólida . Además, se ha demostrado que this compound recupera la expresión génica de los transportadores hepáticos en ratas con lesión intestinal inducida por indometacina . Este compuesto también se utiliza como protector de la mucosa para prevenir el daño causado por los fármacos antiinflamatorios no esteroideos .
Mecanismo De Acción
Ornoprostil ejerce sus efectos actuando como un agonista del receptor de prostaglandina E1 . Se une y activa los receptores de prostaglandina E1, lo que lleva a diversas respuestas fisiológicas. Estas respuestas incluyen la inhibición de la secreción de ácido gástrico, la estimulación de la secreción de moco y bicarbonato y la protección de la mucosa gástrica . This compound también afecta la función motora gástrica sin interferir con la vía vago-colinérgica al estómago .
Análisis Bioquímico
Biochemical Properties
Ornoprostil plays a significant role in various biochemical reactions. As a prostaglandin E1 receptor agonist, it interacts with the EP1 receptor, which is a subtype of the prostaglandin E1 receptor . This interaction leads to the activation of downstream signaling pathways that are involved in various physiological processes. This compound also interacts with enzymes such as cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By mimicking the action of natural prostaglandins, this compound helps in maintaining the integrity of the gastric mucosa and promoting healing of ulcers .
Cellular Effects
This compound has several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to promote the release of pancreatic polypeptide and enhance gastric emptying in humans . It also affects the expression of hepatic transporters such as Oatp1a1, Oatp1b2, and Mrp2, which are involved in the transport of various substances across cell membranes . Additionally, this compound helps in reducing oxidative stress and inflammation in cells, thereby protecting them from damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the EP1 receptor, which triggers a cascade of intracellular events. This binding leads to the activation of G-proteins, which in turn activate adenylate cyclase. The activation of adenylate cyclase results in an increase in cyclic AMP (cAMP) levels, which further activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in gene expression and cellular function . This compound also inhibits the activity of enzymes such as cyclooxygenase, thereby reducing the production of pro-inflammatory prostaglandins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, which allows it to exert its effects over an extended period. In in vitro studies, this compound has been shown to maintain its protective effects on gastric mucosa for several hours . In in vivo studies, the long-term administration of this compound has been found to reduce the recurrence of ulcers and promote healing . The exact duration of its effects may vary depending on the experimental conditions and the dosage used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to promote gastric mucosal protection and enhance healing of ulcers without causing significant adverse effects . At higher doses, this compound may cause toxic effects such as gastrointestinal disturbances and liver damage . The threshold dose for these adverse effects varies depending on the species and the experimental conditions. It is important to carefully monitor the dosage of this compound to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of prostaglandins. It interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid to produce various prostaglandins and leukotrienes . This compound also affects the expression of hepatic transporters, which are involved in the transport of metabolites across cell membranes . By modulating these metabolic pathways, this compound helps in maintaining the balance of pro-inflammatory and anti-inflammatory mediators in the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as Oatp1a1, Oatp1b2, and Mrp2, which facilitate its uptake and distribution across cell membranes . This compound is also bound to plasma proteins, which helps in its transport through the bloodstream to various tissues . Once inside the cells, this compound is distributed to different subcellular compartments, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . It is also found in the cell membrane, where it binds to the EP1 receptor and activates downstream signaling pathways . Additionally, this compound may be localized in other subcellular compartments such as the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and gene expression .
Métodos De Preparación
La síntesis de ornoprostil implica varios pasos. Un método comienza con (3S, 4R)-3-(metoxi-metoximetoxil)-2-metilen-4-siloxilciclopentanona disponible comercialmente . Este compuesto se somete a una secuencia de reacciones, incluido el tratamiento con bromuro de sodio en presencia de éter dietílico de trifluoruro de boro, acoplamiento catalizado por paladio con alquenilborano y conversión de la porción alquenil en una epóxi y luego en un grupo cetona . El producto final es this compound .
Análisis De Reacciones Químicas
Ornoprostil se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución . Los reactivos comunes utilizados en estas reacciones incluyen yodo, bicarbonato de sodio, dihidropirano, ácido p-toluensulfónico y trióxido de cromo . Los principales productos formados a partir de estas reacciones incluyen compuestos iodoepóxi, hidroxicetonas y dicetonas .
Comparación Con Compuestos Similares
Ornoprostil es similar a otros análogos de la prostaglandina E1, como misoprostol y alprostadil . this compound es único en su actividad agonista específica del receptor y sus propiedades antiulcerosas . Misoprostol, por ejemplo, se usa para reducir el riesgo de úlceras gástricas inducidas por fármacos antiinflamatorios no esteroideos y para interrumpir los embarazos . Alprostadil se usa para tratar la disfunción eréctil y mantener la permeabilidad del conducto arterioso en recién nacidos con defectos cardíacos congénitos .
Propiedades
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O6/c1-4-5-8-16(2)13-18(25)11-12-19-20(22(27)15-21(19)26)14-17(24)9-6-7-10-23(28)29-3/h11-12,16,18-21,25-26H,4-10,13-15H2,1-3H3/b12-11+/t16-,18+,19+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRBUTFBTUFFBU-LHACABTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021616 | |
| Record name | Ornoprostil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70667-26-4 | |
| Record name | Ornoprostil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70667-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornoprostil [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070667264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ornoprostil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORNOPROSTIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4LK9LH4DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



